molecular formula C25H27N5O B10850069 N-(4-aminobenzyl)-2-(2-(dimethylamino)-3-phenyl-3,4-dihydroquinazolin-4-yl)acetamide

N-(4-aminobenzyl)-2-(2-(dimethylamino)-3-phenyl-3,4-dihydroquinazolin-4-yl)acetamide

Cat. No.: B10850069
M. Wt: 413.5 g/mol
InChI Key: ADQNFSXMHBVQJA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of KYS-05056 involves the reaction of N-substituted formamides with chlorophosphate compounds and tertiary amine bases. This method produces the corresponding isocyanides in high yields

Chemical Reactions Analysis

KYS-05056 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

KYS-05056 has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in various chemical reactions and studies.

    Biology: It is used to study the inhibition of T-type calcium channels, which are involved in various physiological processes.

    Medicine: It has potential therapeutic applications in the treatment of diseases related to calcium channel dysfunction, such as epilepsy and chronic pain.

    Industry: It is used in the development of new pharmaceuticals and chemical products .

Mechanism of Action

KYS-05056 exerts its effects by inhibiting the T-type calcium channel Cav3.1 alpha1G. This inhibition reduces the influx of calcium ions into cells, which can modulate various cellular processes. The molecular targets and pathways involved include the voltage-gated calcium channel alpha Cav3.1 (CACNA1G) .

Comparison with Similar Compounds

KYS-05056 is unique in its specific inhibition of the Cav3.1 alpha1G channel. Similar compounds include:

KYS-05056 stands out due to its high specificity and potency in inhibiting the Cav3.1 alpha1G channel, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H27N5O

Molecular Weight

413.5 g/mol

IUPAC Name

N-[(4-aminophenyl)methyl]-2-[2-(dimethylamino)-3-phenyl-4H-quinazolin-4-yl]acetamide

InChI

InChI=1S/C25H27N5O/c1-29(2)25-28-22-11-7-6-10-21(22)23(30(25)20-8-4-3-5-9-20)16-24(31)27-17-18-12-14-19(26)15-13-18/h3-15,23H,16-17,26H2,1-2H3,(H,27,31)

InChI Key

ADQNFSXMHBVQJA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2C(N1C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)N

Origin of Product

United States

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